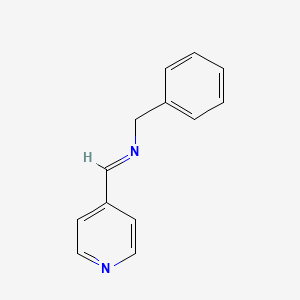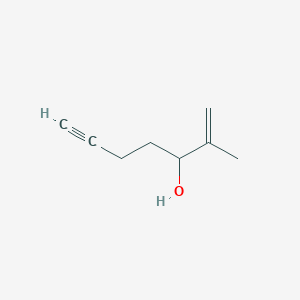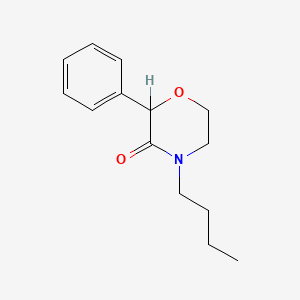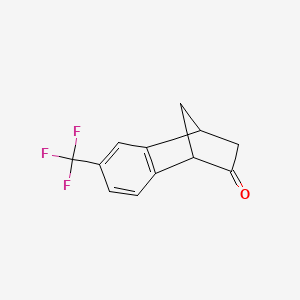
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a compound that features a trifluoromethyl group attached to a methanonaphthalene structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light drives the generation of trifluoromethyl radicals . Common catalysts include ruthenium (II) polypyridine complexes and iridium (III) cyclometalated derivatives .
Industrial Production Methods
Industrial production of trifluoromethylated compounds often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful introduction of the trifluoromethyl group .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. This interaction often involves binding to specific enzymes or receptors, leading to the modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trifluoromethylbenzene
- Trifluoromethylphenol
- Trifluoromethylpyridine
Uniqueness
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is unique due to its methanonaphthalene structure, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds. This uniqueness makes it a valuable compound for specific applications in pharmaceuticals and materials science .
Eigenschaften
CAS-Nummer |
69103-41-9 |
|---|---|
Molekularformel |
C12H9F3O |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
4-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)7-1-2-8-9(5-7)6-3-10(8)11(16)4-6/h1-2,5-6,10H,3-4H2 |
InChI-Schlüssel |
XHSHABTZTJQYOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)C1C3=C2C=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


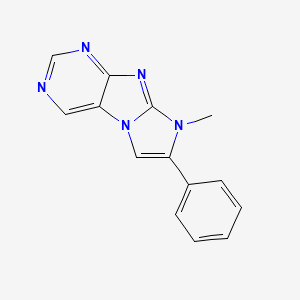
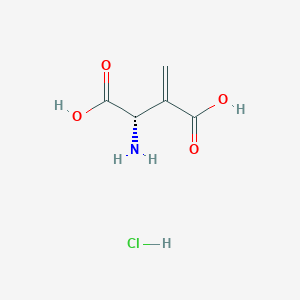

![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
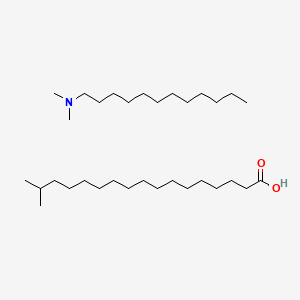
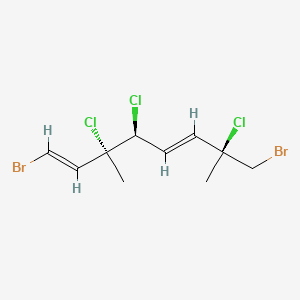
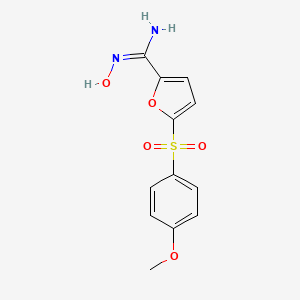
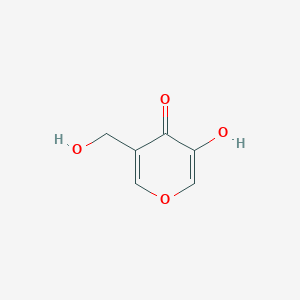
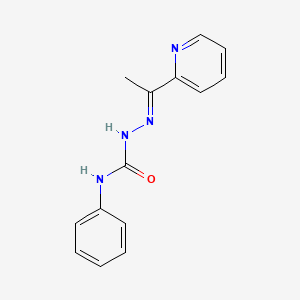
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)

